N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a methylsulfonyl group attached to a benzamide. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of the oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen, could potentially influence the compound’s electronic structure and stability. The fluorophenyl and methylsulfonyl groups are electron-withdrawing, which could also affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing groups and the presence of the oxadiazole ring. It could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Anticancer Applications
1,3,4-oxadiazole derivatives have been extensively explored for their anticancer properties. For instance, a series of N-substituted benzamides, including those with 1,3,4-oxadiazolyl groups, have been synthesized and evaluated against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than reference drugs like etoposide (Ravinaik et al., 2021). The specific interactions and mechanisms underlying their anticancer effects highlight the structural significance of the 1,3,4-oxadiazole ring and fluorophenyl groups in modulating biological activity.
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial potentials of sulfonamide and 1,3,4-oxadiazole derivatives have also been investigated. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This research underscores the potential of incorporating 1,3,4-oxadiazole and sulfonamide functionalities for developing new antibacterial agents.
Chemical Synthesis and Characterization
The synthesis and structural elucidation of compounds bearing 1,3,4-oxadiazole and sulfonamide groups are crucial for understanding their chemical properties and biological activities. Innovative synthetic routes and characterization techniques have been employed to design compounds with enhanced pharmacological profiles. For example, studies have demonstrated the efficient synthesis of various 1,3,4-oxadiazole derivatives, highlighting the importance of these moieties in medicinal chemistry (Desai et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-10(5-9-13)14(21)18-16-20-19-15(24-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCNFAUHGJGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.